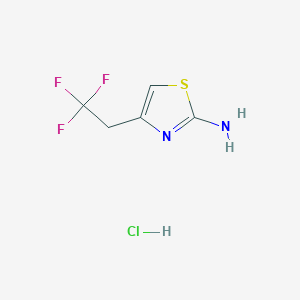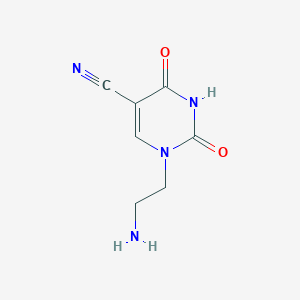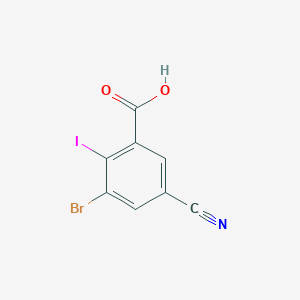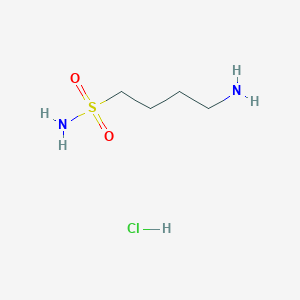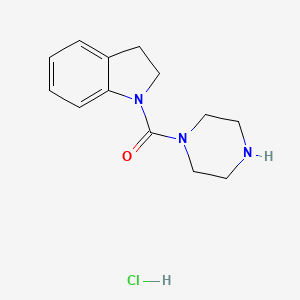
3-Bromo-6-chloro-2-(trifluoromethyl)aniline
Übersicht
Beschreibung
3-Bromo-6-chloro-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula C6H3BrClF3N. This compound is a colorless liquid with a sweet odor and is a member of the aniline family. It is used as a reagent and intermediate in organic synthesis, and is also used in some pharmaceuticals and agrochemicals. It is a key component in the synthesis of various organic compounds, such as drugs, pesticides, and dyes.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-chloro-2-(trifluoromethyl)aniline is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as drugs, pesticides, and dyes. It is also used as a catalyst in the synthesis of polymers and other materials. Additionally, it is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
3-Bromo-6-chloro-2-(trifluoromethyl)aniline acts as a reagent, catalyst, and intermediate in organic synthesis. It is used to facilitate the formation of various organic compounds, such as drugs, pesticides, and dyes. Additionally, it is used as a catalyst in the synthesis of polymers and other materials.
Biochemische Und Physiologische Effekte
3-Bromo-6-chloro-2-(trifluoromethyl)aniline has no known direct biochemical or physiological effects. It is used as a reagent and intermediate in organic synthesis, and is also used in some pharmaceuticals and agrochemicals.
Vorteile Und Einschränkungen Für Laborexperimente
3-Bromo-6-chloro-2-(trifluoromethyl)aniline has several advantages and limitations for lab experiments. The advantages include its low cost, availability, and low toxicity. The limitations include its low solubility in water and its tendency to react with other compounds.
Zukünftige Richtungen
There are several potential future directions for 3-Bromo-6-chloro-2-(trifluoromethyl)aniline. One potential direction is its use as a reagent in the synthesis of new organic compounds, such as drugs, pesticides, and dyes. Additionally, it could be used as a catalyst in the synthesis of polymers and other materials. Furthermore, it could be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Finally, it could be used as a reagent in the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
3-bromo-6-chloro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-1-2-4(9)6(13)5(3)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHNIOKMBVTPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




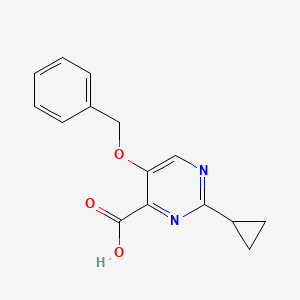

![{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride](/img/structure/B1448854.png)
![[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1448856.png)
![3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1448857.png)
